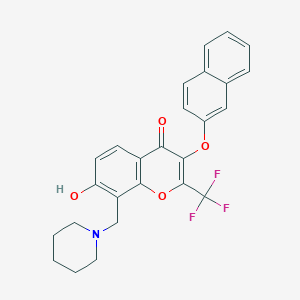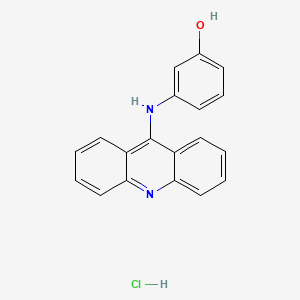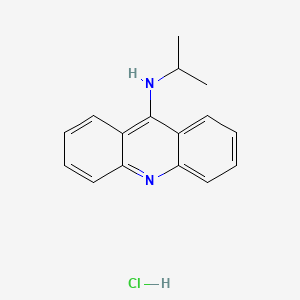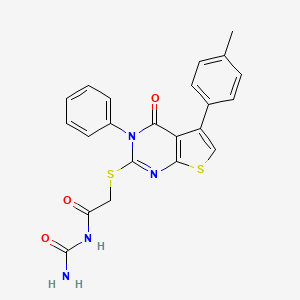
MFCD02359887
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD02359887 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02359887 typically involves multiple steps, including the preparation of intermediate compounds and the final assembly of the target molecule. Common synthetic routes may include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 2: Assembly of the target molecule using coupling reactions, such as Suzuki-Miyaura coupling or Heck reaction.
Step 3: Purification of the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and automated purification processes to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
MFCD02359887 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
MFCD02359887 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of MFCD02359887 involves its interaction with specific molecular targets and pathways. Depending on its structure, the compound may bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of cellular processes.
Propiedades
IUPAC Name |
7-hydroxy-3-naphthalen-2-yloxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)25-24(33-18-9-8-16-6-2-3-7-17(16)14-18)22(32)19-10-11-21(31)20(23(19)34-25)15-30-12-4-1-5-13-30/h2-3,6-11,14,31H,1,4-5,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJMJOHGGFWGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC5=CC=CC=C5C=C4)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B7742524.png)


![4-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7742534.png)
![3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7742535.png)
![Ethyl 6-methoxy-4-[(2-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B7742543.png)

![Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B7742563.png)
![N-[2-(2,4-dichlorophenyl)quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7742567.png)

![butyl 4-[[(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7742577.png)
![4-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7742582.png)
![N,N-Dimethyl-N'-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-ethane-1,2-diamine](/img/structure/B7742583.png)

